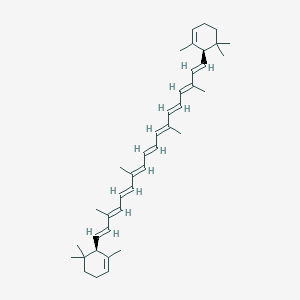

epsilon-Carotene

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABFXOMOOYWZLZ-GDBZIMIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314826 | |

| Record name | (6R,6′R)-ε,ε-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-89-9 | |

| Record name | (6R,6′R)-ε,ε-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Carotene, (6R,6'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,6′R)-ε,ε-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .EPSILON.-CAROTENE, (6R,6'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632758C52E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ε-Carotene biosynthesis pathway in plants

An In-depth Technical Guide to the ε-Carotene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of lipophilic isoprenoid pigments that are essential for plant life and hold significant value for human health.[1][2][3] They play indispensable roles in photosynthesis, photoprotection, and serve as precursors for the phytohormones abscisic acid (ABA) and strigolactones.[4][5] For humans, certain carotenoids are vital as a source of provitamin A and antioxidants, which may help alleviate chronic diseases.[1][6][7][8][9]

The biosynthesis of carotenoids in plants occurs within plastids, originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4][10] This intricate network of enzymatic reactions leads to the formation of a vast array of carotenoid structures. A critical bifurcation point in the pathway occurs at the cyclization of lycopene, which leads to the formation of two major branches of carotenoids: the β,β-branch and the β,ε-branch. This guide provides a detailed technical overview of the β,ε-branch, which is responsible for the synthesis of ε-carotene and its derivatives, most notably lutein, the most abundant carotenoid in the photosynthetic tissues of many green plants.[11]

The Core ε-Carotene Biosynthesis Pathway

The synthesis of all carotenoids begins with the formation of the C40 hydrocarbon phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[4][12] A series of desaturation and isomerization reactions then converts the colorless phytoene into the red-colored, linear molecule all-trans-lycopene.[4] The cyclization of lycopene represents the first branch point in the carotenoid pathway, determining the flux of carbon into two distinct downstream pathways.[1][4][10]

The ε-carotene pathway, or the β,ε-branch, is initiated by the action of two key enzymes:

-

Lycopene ε-cyclase (LCYE) : This enzyme catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing δ-carotene (ε,ψ-carotene).[10][13]

-

Lycopene β-cyclase (LCYB) : This enzyme then acts on δ-carotene to form a β-ring at the other end, yielding α-carotene (β,ε-carotene).[10]

Following the formation of α-carotene, subsequent hydroxylation steps lead to the synthesis of β,ε-xanthophylls, primarily lutein.[1] This involves the action of two types of ring-specific hydroxylases:

-

ε-ring hydroxylase (CYP97C/HYe)

-

β-ring hydroxylase (CYP97A/HYb)

These enzymes convert α-carotene to lutein via the intermediate zeinoxanthin.[1][4] The relative activities and expression levels of LCYE and LCYB are critical in determining the ratio of β,β-carotenoids to β,ε-carotenoids in a given plant tissue.[4]

Caption: Figure 1. Overview of the carotenoid biosynthesis pathway highlighting the ε-carotene branch.

Key Enzymes and Genes

The flux of metabolites through the ε-carotene branch is tightly controlled by the expression and activity of several key enzymes.

| Enzyme Name | Gene Name(s) | Abbreviation | Function |

| Phytoene Synthase | PSY | PSY | Catalyzes the first committed step: the condensation of two GGPP molecules to form phytoene.[4][14] |

| Phytoene Desaturase | PDS | PDS | Introduces double bonds into phytoene.[4] |

| ζ-Carotene Desaturase | ZDS | ZDS | Continues the desaturation process.[4] |

| Lycopene ε-Cyclase | LCYE / CrtL-e | LCYE | Key branching enzyme; adds an ε-ring to one end of lycopene to form δ-carotene.[1][15] |

| Lycopene β-Cyclase | LCYB / CrtL-b | LCYB | Adds β-rings to lycopene (forming β-carotene) or δ-carotene (forming α-carotene).[1] |

| β-Carotene Hydroxylase | BCH / CYP97A | HYb | Adds hydroxyl groups to β-rings.[1] |

| ε-Ring Hydroxylase | CYP97C | HYe | Adds hydroxyl groups to ε-rings to produce lutein.[1][16] |

Lycopene ε-Cyclase (LCYE) is the pivotal enzyme for this pathway. Its expression is often a primary determinant of whether a plant accumulates α-carotene-derived lutein or β-carotene and its derivatives.[4][17] For instance, in tomato fruit, the downregulation of the CrtL-e gene during ripening is a key factor leading to the massive accumulation of lycopene.[15] Conversely, high expression of LCYE is associated with lutein accumulation in green tissues.[18] In some species like lettuce, LCYE can exhibit bicyclic activity, adding two ε-rings to form ε,ε-carotene, though this is uncommon in most plants.[10][19]

Regulation of ε-Carotene Biosynthesis

The synthesis of ε-carotene and its derivatives is regulated at multiple levels, primarily through the transcriptional control of the pathway's genes.[5][18] This regulation is highly specific to tissue type, developmental stage, and environmental conditions.[5][20]

-

Developmental Regulation: Gene expression patterns change significantly during plant development. In many fruits, such as tomatoes, LCYE expression decreases dramatically during ripening to allow for the accumulation of other carotenoids like lycopene or β-carotene.[15] In contrast, in leaves and some flowers, LCYE expression is typically high to ensure sufficient production of lutein for the photosynthetic apparatus.[20]

-

Environmental Stimuli: Abiotic stresses can significantly alter the expression of carotenoid biosynthesis genes. In sweet pepper, for example, drought and salt stress lead to a dramatic up-regulation of LCYE expression, suggesting a role for its products in stress tolerance.[14] Light is another critical factor, influencing the overall rate of carotenoid biosynthesis and the expression of key regulatory genes.[5][21]

-

Hormonal Control: Phytohormones such as ethylene and abscisic acid (ABA) can influence the expression of carotenoid biosynthetic genes, often in the context of fruit ripening and stress responses.[22]

The intricate transcriptional network governing LCYE and other pathway genes allows plants to fine-tune their carotenoid composition in response to both internal developmental cues and external environmental signals.[5]

Quantitative Data on Carotenoid Content

The concentration of carotenoids derived from the ε-carotene pathway varies significantly among different plant species and tissues. Lutein is often the most abundant carotenoid in photosynthetic tissues.

| Plant Species | Tissue | Total Carotenoids (μg/g DW) | Lutein (μg/g DW) | Reference |

| Chelidonium majus | Leaves | 1086.43 | Not specified | [20] |

| Chelidonium majus | Flowers | 580.43 | Not specified | [20] |

| Chelidonium majus | Stems | 84.41 | Not specified | [20] |

| Chelidonium majus | Roots | 4.67 | Not specified | [20] |

| Triticum turgidum (Durum Wheat) | Leaves (Control) | ~250 (Total Carotenoids) | ~100 | [23] (Estimated from figures) |

| Triticum turgidum (Durum Wheat) | Leaves (LCYE Mutant) | ~300 (Total Carotenoids) | ~100 | [23] (Estimated from figures) |

| Lactuca sativa (Lettuce) | Leaves | Variable | Predominant Carotenoid | [24] |

Note: Data is often presented in different units (e.g., fresh weight vs. dry weight) and under various experimental conditions, making direct comparisons challenging.

Experimental Protocols

Protocol 1: Carotenoid Extraction and HPLC Analysis

This protocol provides a general framework for the extraction and quantification of carotenoids from plant tissues, adapted from methods described in the literature.[25][26][27][28] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual carotenoids.[25][29]

Caption: Figure 2. General workflow for extraction and HPLC analysis of plant carotenoids.

Materials and Reagents:

-

Plant tissue (fresh or freeze-dried)

-

Mortar and pestle or homogenizer

-

Extraction solvents (e.g., acetone, ethanol, hexane, petroleum ether)[26]

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Potassium hydroxide (KOH) for saponification[25]

-

Sodium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC system with a photodiode array (PDA) detector

-

Reversed-phase C18 or C30 column (C30 is often preferred for carotenoid isomer separation)[28]

-

HPLC-grade solvents for mobile phase (e.g., methanol, methyl-tert-butyl ether (MTBE), acetonitrile)[28]

-

Carotenoid standards (e.g., lutein, α-carotene)

Procedure:

-

Homogenization: Weigh a known amount of plant tissue (e.g., 100-500 mg) and homogenize it thoroughly in a mortar and pestle with a small amount of extraction solvent. All steps should be performed under dim light to prevent carotenoid degradation.

-

Extraction: Transfer the homogenate to a centrifuge tube. Add extraction solvent (e.g., hexane/acetone/ethanol 50/25/25 v/v) containing a small amount of BHT (e.g., 0.1%).[26] Vortex vigorously and centrifuge to pellet the debris. Collect the supernatant. Repeat the extraction on the pellet until the tissue is colorless.

-

Saponification (Optional): For tissues with high lipid or chlorophyll content, saponification is recommended.[25] Combine the extracts and add an equal volume of 10% methanolic KOH. Incubate in the dark at room temperature for 1-2 hours or overnight.[25]

-

Phase Partition: After saponification, add a saturated NaCl solution and an immiscible organic solvent (e.g., petroleum ether or diethyl ether).[25][26] Mix gently and allow the phases to separate. Collect the upper organic phase containing the carotenoids. Repeat the partition two more times.

-

Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Sample Preparation for HPLC: Re-dissolve the dried carotenoid extract in a precise volume of the HPLC mobile phase or a suitable solvent like THF or a mixture of acetonitrile/methylene chloride/methanol.[26] Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis: Inject the sample onto the HPLC system. A common setup involves a C30 column with a gradient elution of methanol and MTBE.[28] Monitor the elution profile at approximately 450 nm using a PDA detector, which also allows for the acquisition of UV-Vis spectra for peak identification.

-

Quantification: Identify peaks by comparing retention times and spectral data with those of authentic standards. Quantify the concentration of each carotenoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the key steps for quantifying the transcript levels of genes in the ε-carotene pathway, such as LCYE.[18][20]

Materials and Reagents:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit or TRIzol reagent

-

DNase I

-

Reverse transcriptase and associated reagents (cDNA synthesis kit)

-

qPCR instrument

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Gene-specific primers for target genes (LCYE, LCYB, etc.) and reference (housekeeping) genes.

Procedure:

-

RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit or a TRIzol-based method according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with qPCR results.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design primers specific to the target genes (LCYE, etc.) and one or more stable reference genes. Validate primer efficiency through a standard curve analysis.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Data Analysis: Run the reaction in a qPCR instrument. Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target genes using a method like the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

Conclusion and Future Perspectives

The ε-carotene biosynthesis pathway is a crucial branch of carotenoid metabolism in plants, leading to the production of lutein, a pigment vital for photosynthesis and human health. The flux through this pathway is primarily regulated at the transcriptional level of the LCYE gene, which is influenced by a complex interplay of developmental and environmental factors.[5][14][15] Understanding this pathway has significant implications for agriculture and nutrition, as manipulating the expression of key genes like LCYE can alter the carotenoid profile of crops.[17][23] For drug development, carotenoids and their derivatives are of interest for their antioxidant and other health-promoting properties. Future research will likely focus on further elucidating the complex regulatory networks that control carotenoid biosynthesis and leveraging advanced gene-editing technologies, like CRISPR-Cas9, to precisely modify carotenoid content in plants for enhanced nutritional value and stress resilience.[30]

References

- 1. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 2. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]

- 4. aocs.org [aocs.org]

- 5. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

- 8. [PDF] Sources of alpha-, beta-, gamma-, delta- and epsilon-carotenes: a twentieth century review | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. bioone.org [bioone.org]

- 11. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the gene for lycopene epsilon-cyclase is down-regulated during ripening and is elevated in the mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metalloenzymes involved in carotenoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Downregulation of the lycopene ε-cyclase gene increases carotenoid synthesis via the β-branch-specific pathway and enhances salt-stress tolerance in sweetpotato transgenic calli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of carotenoid biosynthesis genes during carrot root development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carotenoid Biosynthetic Genes in Cabbage: Genome-Wide Identification, Evolution, and Expression Analysis - ProQuest [proquest.com]

- 23. Identification of Lycopene epsilon cyclase (LCYE) gene mutants to potentially increase β-carotene content in durum wheat (Triticum turgidum L.ssp. durum) through TILLING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 26. files.core.ac.uk [files.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. scielo.br [scielo.br]

- 29. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Genome Editing of Golden SNP-Carrying Lycopene Epsilon-Cyclase (LcyE) Gene Using the CRSPR-Cas9/HDR and Geminiviral Replicon System in Rice - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Gold: An In-depth Technical Guide to the Natural Occurrence of ε-Carotene in Marine Algae

For the attention of researchers, scientists, and drug development professionals, this guide illuminates the presence of ε-carotene, a lesser-explored yet potentially valuable carotenoid, within the diverse realm of marine algae. While its quantitative presence remains an area of active research, this document synthesizes current knowledge on its occurrence, biosynthetic pathways, and the analytical methods crucial for its detection and quantification.

Introduction

Carotenoids, a vast group of isoprenoid pigments, are renowned for their antioxidant properties and provitamin A activity. Among them, ε-carotene, a structural isomer of the more common β-carotene, is distinguished by the presence of one ε-ring and one β-ring in its structure (α-carotene) or two ε-rings (ε,ε-carotene). While the health benefits of carotenoids are widely recognized, the specific bioactivities of ε-carotene are still under investigation, making it a promising frontier for novel drug development and nutraceutical applications. Marine algae, a rich source of unique bioactive compounds, represent a key resource for exploring the natural production of ε-carotene. This guide provides a comprehensive overview of the current understanding of ε-carotene in marine algae, with a focus on quantitative data, biosynthetic pathways, and detailed experimental protocols.

Data Presentation: Quantitative Occurrence of ε-Ring Carotenoids in Marine Algae

Direct quantitative data for ε,ε-carotene in marine algae is sparse in current scientific literature. However, the presence of α-carotene, which contains one ε-ring, serves as a strong indicator of the biosynthetic machinery required for ε-ring formation and suggests the potential co-occurrence of ε,ε-carotene. The following table summarizes the available quantitative data for α-carotene and the qualitative presence of ε-carotene in various marine algae species.

| Phylum | Species | Carotenoid | Concentration (µ g/100g dry weight unless otherwise noted) | Reference |

| Chlorophyta | Ulva lactuca | α-Carotene | 131.81 ± 0.11 | |

| Codium fragile | ε-Carotene | Present (low concentration) | ||

| Codium fragile | α-Carotene | Present | [1] | |

| Caulerpa racemosa | α-Carotene | Present | [1] | |

| Rhodophyta | Phyllymenia gibbesii | α-Carotene | 76100 ± 0.00 | [2] |

| Kappaphycus alvarezii | α-Carotene | Present | [3] |

Note: The significant variation in α-carotene content across different species and the limited data on ε,ε-carotene highlight the need for further quantitative studies in a wider range of marine algae.

Biosynthesis of ε-Carotene: The Role of Lycopene Cyclases

The formation of the ε-ring in carotenoids is a critical branching point in the carotenoid biosynthesis pathway, catalyzed by the enzyme lycopene ε-cyclase (LCYE). The pathway diverges from the central precursor, lycopene.

The biosynthesis of carotenes with ε-rings is determined by the concerted action of two key enzymes:

-

Lycopene ε-cyclase (LCYE): This enzyme catalyzes the formation of an ε-ring at one or both ends of the linear lycopene molecule. The action of LCYE on one end of lycopene produces δ-carotene.

-

Lycopene β-cyclase (LCYB): This enzyme is responsible for the formation of β-rings.

The production of different carotenes is dependent on the specific activity and interplay of these cyclases:

-

α-Carotene (β,ε-carotene): Formed by the sequential action of LCYE on one end of lycopene to form δ-carotene, followed by the action of LCYB on the other end.[4]

-

ε,ε-Carotene: Results from the action of LCYE on both ends of the lycopene molecule.[5]

-

β,β-Carotene: Synthesized by the action of LCYB on both ends of lycopene.

The regulation of LCYE gene expression is a key factor in determining the ratio of α- to β-carotenes and their derivatives in algae. Environmental factors such as light intensity and nitrogen availability have been shown to influence the transcript levels of carotenogenic genes, including LCYE, thereby altering the carotenoid profile of the alga.[6]

Signaling Pathway for ε-Carotene Biosynthesis

Caption: Biosynthesis pathway of ε-carotene and related carotenes from lycopene.

Experimental Protocols

Accurate quantification of ε-carotene in marine algae requires meticulous sample preparation and a robust analytical methodology. High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase is the preferred method for separating structurally similar carotenoid isomers.

Sample Preparation and Extraction

Materials:

-

Fresh or freeze-dried marine algal biomass

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent: Acetone or a mixture of hexane, acetone, and ethanol (50:25:25 v/v/v)

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

Reconstitution solvent: Mobile phase or methyl tert-butyl ether (MTBE)

-

Syringe filters (0.22 or 0.45 µm, PTFE)

-

Amber glassware

Protocol:

-

Homogenization: Freeze the algal sample with liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer. This step is crucial for efficient extraction from the rigid algal cell walls.

-

Extraction:

-

Transfer a known amount of the homogenized powder to an amber flask.

-

Add the extraction solvent containing 0.1% BHT (w/v) to prevent oxidation. A solvent-to-sample ratio of 10:1 (v/w) is recommended.

-

Agitate the mixture vigorously for 20-30 minutes at room temperature, protected from light.

-

For enhanced extraction efficiency, ultrasonication for 10-15 minutes in a cold water bath can be employed.

-

Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process with the pellet until it becomes colorless.

-

-

Phase Separation (if using a mixed solvent system):

-

Combine the supernatants and add an equal volume of distilled water.

-

Mix gently and allow the phases to separate. The upper organic phase will contain the carotenoids.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Redissolve the dried extract in a precise volume of the reconstitution solvent (e.g., 1-2 mL of MTBE or the initial mobile phase).

-

Filter the reconstituted sample through a 0.22 or 0.45 µm PTFE syringe filter into an amber HPLC vial.

-

HPLC Quantification of ε-Carotene

Instrumentation:

-

HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically required to separate the various carotenoids. A common mobile phase system consists of:

-

Solvent A: Methanol/Water (95:5, v/v) with 0.1% triethylamine

-

Solvent B: Methyl tert-butyl ether (MTBE)

-

-

Gradient Program:

-

0-15 min: 80% A, 20% B

-

15-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Linear gradient back to 80% A, 20% B

-

35-40 min: Column re-equilibration at 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 450 nm for carotenoids. A PDA detector scanning from 250-600 nm is recommended for peak identification based on spectral characteristics.

-

Injection Volume: 10-20 µL

Quantification:

-

Standard Curve: Prepare a series of standard solutions of authentic ε,ε-carotene and α-carotene of known concentrations in the reconstitution solvent.

-

Analysis: Inject the standards and the prepared algal extracts into the HPLC system.

-

Peak Identification: Identify the peaks corresponding to ε-carotene and α-carotene in the sample chromatograms by comparing their retention times and UV-Vis spectra with those of the authentic standards.

-

Calculation: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of ε-carotene and α-carotene in the algal extracts from the standard curve. The final concentration in the algal biomass should be expressed as µg/g of dry weight.

Experimental Workflow Diagram

Caption: Workflow for the extraction and quantification of ε-carotene from marine algae.

Conclusion

The exploration of ε-carotene in marine algae presents a compelling opportunity for the discovery of novel bioactive compounds. While direct quantitative data for ε,ε-carotene remains limited, the confirmed presence in species like Codium fragile and the widespread occurrence of α-carotene in various green and red algae underscore the potential of these organisms as a natural source. The elucidation of the carotenoid biosynthesis pathway, particularly the role of lycopene ε-cyclase, provides a genetic basis for future metabolic engineering efforts to enhance ε-carotene production. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify ε-carotene and further investigate its distribution and biological functions. Continued research in this area is crucial to unlock the full potential of this lesser-known carotenoid for applications in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of derived pigments and polyphenols from the newly recorded alga Phyllymenia gibbesii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioflux.com.ro [bioflux.com.ro]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of ε-Carotene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of epsilon-carotene (ε,ε-carotene), a member of the carotene family of tetraterpenoid pigments. It covers the historical context of its discovery, its chemical and physical properties, natural occurrence, and detailed experimental protocols for its analysis. The guide also delves into its biosynthetic pathway and explores the current understanding of its biological roles.

Discovery and History

The discovery of ε-carotene is rooted in the broader history of carotenoid research. The foundational work in this field was laid in the early 20th century by Nobel laureates Paul Karrer and Richard Kuhn.[1][2][3][4][5][6][7] Their pioneering use of chromatographic techniques allowed for the separation and characterization of various carotene isomers, such as α-carotene, β-carotene, and γ-carotene.[8][5] This systematic approach to carotenoid chemistry paved the way for the eventual identification of less common isomers like ε-carotene.[8]

Richard Kuhn, in collaboration with Edgar Lederer, was instrumental in applying chromatography to separate carotenes, leading to the discovery of a third type of carotene in 1933.[5][9] Paul Karrer's work elucidated the chemical structures of many carotenoids and demonstrated their relationship to vitamin A.[1][10][3][6][7] While a singular "discovery paper" for ε-carotene is not readily apparent in modern databases, its characterization falls within this era of intensive carotenoid research. The nomenclature, which uses Greek letters to denote the structure of the end rings, classifies ε-carotene as having two epsilon (ε) rings.[8]

Chemical and Physical Properties

Epsilon-carotene is a polyunsaturated hydrocarbon with the chemical formula C₄₀H₅₆.[11] Like other carotenes, it is a lipophilic molecule, soluble in organic solvents and insoluble in water.

| Property | Value | Source |

| Chemical Formula | C₄₀H₅₆ | [11] |

| Molar Mass | 536.9 g/mol | [11] |

| Appearance | Crystals | [12] |

| Melting Point | 190 °C | [12] |

| UV-Vis Absorption Maxima (in Petroleum Ether) | ~416, 440, 470 nm (inferred) | [13][14] |

Note: Specific UV-Vis absorption maxima for ε-carotene in petroleum ether are not definitively documented in the readily available literature. The provided values are inferred based on the general spectral properties of carotenoids with a similar chromophore length.

Natural Occurrence and Distribution

Epsilon-carotene is a relatively rare carotenoid in nature compared to its isomers like β-carotene and α-carotene.[8] Its presence is indicative of a specific branch in the carotenoid biosynthetic pathway. The primary sources of ε-carotene and its hydroxylated derivative, lactucaxanthin (ε,ε-carotene-3,3'-diol), are certain plants.

| Organism | Compound Detected | Concentration (mg/100g FW, unless noted) | Source |

| Lactuca sativa (Lettuce) | Lactucaxanthin | 0.59 - 0.63 (in some romaine cultivars) | [8] |

| Lactuca sativa (Lettuce) | Lactucaxanthin | 19.05 µg/g FW (in red lettuce) | [15] |

| Aruncus dioicus var. kamtschaticus (Goat's Beard) | Lactucaxanthin | 45.42 µg/g FW | [15] |

| Zea mays (Maize) | ε-Carotene | Reported, but quantitative data not specified | [11] |

| Capsicum annuum (Pepper) | ε-Carotene | Reported, but quantitative data not specified | [11] |

Biosynthesis of ε-Carotene

The biosynthesis of ε-carotene is a branch of the general carotenoid pathway, which occurs in the plastids of plants. The pathway begins with the synthesis of the C40 backbone, phytoene, from isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway. Phytoene then undergoes a series of desaturation and isomerization reactions to form all-trans-lycopene.

The cyclization of lycopene is the critical branching point that leads to the formation of different carotenes. The enzyme lycopene ε-cyclase (LCYE) is responsible for the formation of the ε-ring. In some plants, like lettuce, LCYE can catalyze the addition of two ε-rings to lycopene, forming ε,ε-carotene.[16] In many other plants, LCYE works in concert with lycopene β-cyclase (LCYB) to produce α-carotene (β,ε-carotene). The relative activities of LCYE and LCYB determine the flux of lycopene down these different branches.

Caption: Biosynthetic pathway of ε-carotene from lycopene.

Experimental Protocols

The analysis of ε-carotene requires careful handling due to its sensitivity to light, heat, and oxidation. All procedures should be carried out in subdued light and with the use of antioxidants.

This protocol is a general method for the extraction of carotenoids from plant tissues.

Materials:

-

Plant tissue (e.g., lettuce leaves)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent: Acetone or a mixture of hexane, acetone, and ethanol (50:25:25 v/v/v)[17]

-

Butylated hydroxytoluene (BHT)[17]

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Freeze the plant tissue sample with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[17]

-

Transfer a known amount of the homogenized powder to a flask.

-

Add the extraction solvent containing 0.1% BHT and homogenize or stir for 15-30 minutes.[17]

-

Filter the extract and repeat the extraction process with the residue until it is colorless.[1]

-

Combine the extracts and add an equal volume of petroleum ether or hexane and a saturated NaCl solution in a separatory funnel to partition the carotenoids into the non-polar layer.[1]

-

Wash the organic phase with distilled water to remove residual polar solvents.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator or under a stream of nitrogen at a temperature below 40°C.

-

Reconstitute the dried extract in a suitable solvent for further analysis.

TLC is a useful technique for the preliminary separation and identification of carotenoids.

Materials:

-

Silica gel 60 TLC plates

-

Developing chamber

-

Mobile phase: A mixture of petroleum ether and acetone (e.g., 9:1 v/v)[18]

-

Spotting capillaries

Protocol:

-

Dissolve the extracted carotenoid sample in a minimal amount of a suitable solvent (e.g., hexane).

-

Spot the sample onto the TLC plate, about 1.5 cm from the bottom edge.

-

Place the plate in a developing chamber saturated with the mobile phase.

-

Allow the solvent front to move up the plate until it is about 1 cm from the top edge.

-

Remove the plate from the chamber and mark the solvent front.

-

Carotenes, being non-polar, will have high Rf values. ε-carotene is expected to have an Rf value similar to other carotenes, typically greater than 0.9 in non-polar solvent systems.[14]

HPLC is the method of choice for the separation and quantification of carotenoid isomers. A C30 stationary phase is particularly effective for resolving structurally similar carotenoids.[17]

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[17][19]

Mobile Phase:

-

A gradient of methanol/water and methyl tert-butyl ether (MTBE) or ethyl acetate is commonly used.[17][19]

-

Example gradient:

-

Solvent A: Methanol/Water (95:5 v/v)

-

Solvent B: MTBE or Ethyl Acetate

-

A linear gradient from a high percentage of A to a high percentage of B over 30-40 minutes.[19]

-

Protocol:

-

Prepare the mobile phases and degas them.

-

Equilibrate the C30 column with the initial mobile phase conditions.

-

Inject the filtered sample extract.

-

Run the gradient elution program.

-

Detect the eluting peaks using the PDA detector, monitoring at the absorption maxima of carotenoids (around 450 nm).[19]

-

Identify ε-carotene based on its retention time relative to standards and its characteristic UV-Vis spectrum.

Spectroscopic Characterization

Carotenoids exhibit characteristic UV-Vis absorption spectra due to their long conjugated polyene chain.[13] The spectrum typically shows three absorption maxima. For ε-carotene, with 10 conjugated double bonds and two ε-rings, the absorption maxima in petroleum ether are expected to be around 416, 440, and 470 nm.[13][14]

Mass spectrometry is a powerful tool for the identification of carotenoids. Atmospheric pressure chemical ionization (APCI) is often used.[20] The fragmentation pattern of carotenoids can provide structural information. For carotenes, the molecular ion (M⁺˙) is often observed. Common fragmentation includes the loss of toluene (-92 Da) and xylene (-106 Da) from the polyene chain.[18] Cleavage of the end groups can also provide diagnostic fragments. For an ε-ring, a characteristic loss of 56 Da may be observed.[20]

¹H and ¹³C NMR spectroscopy are used for the complete structural elucidation of carotenoids. The ¹H NMR spectrum of carotenoids shows characteristic signals in the olefinic region (δ 6-7 ppm) and the aliphatic region (δ 1-2.5 ppm), including signals for the methyl groups on the polyene chain and the end rings.[21][22] Specific chemical shifts and coupling constants for the protons in the ε-ring would be key identifiers for ε-carotene.

Biological Roles and Signaling Pathways

Carotenoids, in general, play crucial roles in photosynthesis as accessory light-harvesting pigments and in photoprotection by quenching reactive oxygen species.[23] While specific functions of ε-carotene are not as well-studied as those of other carotenoids, it is a precursor to lactucaxanthin in some plants.

Recent research has highlighted the role of carotenoid-derived cleavage products, known as apocarotenoids, as signaling molecules in various plant development and stress responses.[17][23][24][25] These include well-known phytohormones like abscisic acid (ABA) and strigolactones. However, there is currently a lack of specific evidence implicating ε-carotene or its direct derivatives in a distinct signaling pathway. Lactucaxanthin has been investigated for potential anti-diabetic properties by inhibiting α-amylase and α-glucosidase.[26][27] Further research is needed to explore the potential signaling roles of ε-carotene-derived molecules.

References

- 1. Paul Karrer - Wikipedia [en.wikipedia.org]

- 2. Richard Kuhn - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. Richard Kuhn | Nobel Prize, Biochemist, Virologist | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]

- 7. nobelprize.org [nobelprize.org]

- 8. benchchem.com [benchchem.com]

- 9. nobelprize.org [nobelprize.org]

- 10. Paul Karrer – Nobel Prize in Chemistry 1937 | University of Zurich | UZH [uzh.ch]

- 11. epsilon-Carotene | C40H56 | CID 446439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ε-Carotene - Wikipedia [en.wikipedia.org]

- 13. fdbio-rptu.de [fdbio-rptu.de]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Analysis of Phenolic Compounds, Carotenoids, and Antioxidant Activities in Lactuca sativa var. longifolia Cultivated in a Smart Farm System [mdpi.com]

- 20. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. prumlab.yale.edu [prumlab.yale.edu]

- 23. Changing Form and Function through Carotenoids and Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Lactucaxanthin - a potential anti-diabetic carotenoid from lettuce (Lactuca sativa) inhibits α-amylase and α-glucosidase activity in vitro and in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

ε-Carotene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ε-carotene, a member of the carotenoid family of tetraterpenoid pigments. It details its chemical and physical properties, biological significance, and relevant experimental protocols for its analysis. This document is intended to serve as a valuable resource for professionals in research, particularly in the fields of biochemistry, natural product chemistry, and drug development.

Core Properties of ε-Carotene

ε-Carotene is a bicyclic carotenoid and an isomer of other carotenes such as α- and β-carotene. It is distinguished by the presence of two ε-rings at both ends of its polyene chain.

The following table summarizes the key quantitative data for ε-carotene.

| Property | Value | Citations |

| Molecular Formula | C₄₀H₅₆ | [1][2][3] |

| Molecular Weight | 536.87 g/mol | [1] |

| CAS Number | 38894-81-4 (general), 472-89-9 ((6R,6′R)-isomer) | [1][2] |

| Melting Point | 190 °C | [2] |

| UV Absorption (λmax) | 440 nm (in hexane with 2% dichloromethane) | [1] |

| Appearance | Crystalline solid | [2] |

Biological Significance and Signaling Pathways

ε-Carotene is an important intermediate in the carotenoid biosynthesis pathway in plants and some microorganisms. Carotenoids, in general, play crucial roles in photosynthesis, acting as accessory light-harvesting pigments and providing photoprotection against oxidative stress.[4][5][6] They are also precursors to essential molecules, including certain hormones.[7]

In the carotenoid biosynthesis pathway, the cyclization of lycopene is a critical branching point.[7] One branch leads to the formation of β-carotene (with two β-rings), while the other, involving lycopene ε-cyclase (LCYE), leads to the formation of carotenoids with at least one ε-ring, such as α-carotene (one β-ring and one ε-ring) and subsequently lutein.[7] The formation of ε,ε-carotene, with two ε-rings, is less common in higher plants but is a key step in the biosynthesis of specific xanthophylls in some species.[7]

The antioxidant properties of carotenoids, including ε-carotene, are attributed to their long system of conjugated double bonds, which allows them to quench reactive oxygen species (ROS).[8][9] This antioxidant activity is fundamental to their protective roles in both plants and organisms that consume them. In the context of human health, dietary carotenoids are associated with a reduced risk of various chronic diseases, and they can modulate signaling pathways related to cell growth, inflammation, and apoptosis.[8][10]

References

- 1. ε-Carotene ≥95.0% (HPLC) | 472-89-9 [sigmaaldrich.com]

- 2. ε-Carotene - Wikipedia [en.wikipedia.org]

- 3. epsilon-Carotene | C40H56 | CID 446439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carotenoids: New Applications of “Old” Pigments [techscience.com]

- 6. quora.com [quora.com]

- 7. aocs.org [aocs.org]

- 8. Carotenoids: biochemistry, pharmacology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of ε-Carotene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-carotene (ε-carotene) is a member of the carotenoid family of natural pigments, characterized by its two ε-rings at either end of the polyene chain. Unlike its more common isomer, β-carotene, the ε-rings lack a double bond in the ring structure that is conjugated with the polyene chain. This structural difference significantly influences its spectroscopic properties and biological functions. This technical guide provides a comprehensive overview of the spectroscopic characteristics of ε-carotene, including its UV-Vis absorption, Raman, Nuclear Magnetic Resonance (NMR), and fluorescence spectroscopy. Detailed experimental protocols and a visualization of its biosynthetic pathway are also presented to support researchers in their analytical and developmental work.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of ε-carotene is dictated by the π-electron system of its conjugated polyene chain. The absorption maxima (λmax) are sensitive to the solvent environment, with slight shifts observed in solvents of differing polarity.

Absorption Data

The UV-Vis spectrum of ε-carotene in various organic solvents typically exhibits a characteristic three-peaked absorption profile in the 400-500 nm range. While specific high-resolution spectra for pure ε-carotene are not abundantly available in the public domain, the typical absorption maxima for carotenoids with similar chromophores can be referenced. For carotenoids, absorbance is generally measured at wavelengths around 450 nm. The solvent can influence the fine structure of the absorption bands.

| Spectroscopic Parameter | Value | Solvent |

| Absorption Maxima (λmax) | ~420, 440, 470 nm (estimated) | Hexane |

| Molar Extinction Coefficient (ε) | Data not available | - |

Note: The provided λmax values are estimated based on the general behavior of carotenoids with nine conjugated double bonds. The molar extinction coefficient for ε-carotene is not readily found in the literature, but for similar carotenoids, it is in the range of 10^5 M⁻¹cm⁻¹.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of a carotenoid like ε-carotene is as follows:

-

Sample Preparation:

-

Accurately weigh a small amount of purified ε-carotene.

-

Dissolve the sample in a spectroscopic grade solvent (e.g., hexane, ethanol, or acetone) to a known concentration. Carotenoid solutions are light-sensitive and prone to oxidation; therefore, work under dim light and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvent.

-

Prepare a series of dilutions to determine the linear range of absorbance.

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Use the same solvent as a blank to zero the instrument.

-

Scan the sample solution over a wavelength range of 350-600 nm.

-

Record the absorbance values at the identified absorption maxima.

-

Ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-0.8) to ensure accuracy.

-

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of the molecule, offering a structural fingerprint. For carotenoids, resonance Raman spectroscopy is often employed, where the excitation laser wavelength is chosen to be close to an electronic absorption band, significantly enhancing the signal of the vibrational modes associated with the chromophore.

Raman Spectral Data

The Raman spectrum of ε-carotene is expected to be dominated by three intense bands characteristic of carotenoids:

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν₁ (C=C stretch) | ~1520 | In-phase stretching of the conjugated C=C bonds. |

| ν₂ (C-C stretch) | ~1160 | Stretching of the C-C single bonds within the polyene chain, often coupled with C-H in-plane bending. |

| ν₃ (CH₃ rock) | ~1000 | In-plane rocking of the methyl groups attached to the polyene chain. |

The exact peak positions can shift slightly depending on the molecular environment and aggregation state.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

The sample can be a pure solid, a concentrated solution, or a biological matrix containing ε-carotene.

-

For solutions, use a suitable solvent that does not have strong Raman signals in the region of interest. Carbon disulfide and chloroform are common choices.

-

-

Instrumentation and Measurement:

-

Utilize a Raman spectrometer equipped with a laser excitation source in the blue-green region (e.g., 488 nm or 514.5 nm) to achieve resonance enhancement.

-

Calibrate the spectrometer using a standard such as silicon.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a range of approximately 800 to 1800 cm⁻¹.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

Be mindful of potential sample degradation due to laser-induced heating and photo-oxidation. Using a spinning sample holder or lower laser power can mitigate these effects.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected NMR Spectral Features

-

¹H NMR: The spectrum would be complex, with signals for the olefinic protons of the polyene chain appearing in the downfield region (δ 6-7 ppm). The protons on the ε-rings and the methyl groups would appear in the upfield region.

-

¹³C NMR: The spectrum would show distinct signals for the sp²-hybridized carbons of the polyene chain (δ 120-140 ppm) and the sp³-hybridized carbons of the ε-rings and methyl groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount of purified ε-carotene (typically several milligrams) in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Ensure the sample is free of paramagnetic impurities, which can broaden the NMR signals.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To aid in the assignment of signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Fluorescence Spectroscopy

Carotenoids are generally known to be very weakly fluorescent, with extremely low quantum yields.[1] The primary de-excitation pathway for the excited singlet state is through internal conversion rather than fluorescence.[1]

Fluorescence Properties

-

Excitation: Excitation would occur within the main absorption band in the visible region (400-500 nm).

-

Emission: A weak fluorescence emission might be detectable at slightly longer wavelengths than the absorption.

-

Quantum Yield: The fluorescence quantum yield is expected to be very low (<< 10⁻⁴).

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of ε-carotene in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects.

-

The solution should be deoxygenated to minimize quenching of any weak fluorescence.

-

-

Instrumentation and Measurement:

-

Use a sensitive spectrofluorometer.

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at a wavelength within its absorption band and scanning the emission wavelengths.

-

Measure the fluorescence quantum yield relative to a standard with a known quantum yield.

-

Biosynthetic Pathway of ε-Carotene

Epsilon-carotene is synthesized in plants and some microorganisms from the central C40 carotenoid, lycopene. The key enzymatic step is the cyclization of the ends of the lycopene molecule, catalyzed by lycopene cyclases. The formation of the ε-ring is specifically catalyzed by lycopene ε-cyclase (LCYE).

Caption: Biosynthesis of ε-ring containing carotenoids from lycopene.

This pathway highlights that the formation of ε-carotene can occur in organisms possessing a lycopene ε-cyclase that can act on both ends of the lycopene molecule. More commonly, the sequential action of lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) leads to the formation of α-carotene.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the general steps for a comprehensive spectroscopic characterization of ε-carotene.

Caption: General workflow for the spectroscopic characterization of ε-carotene.

Conclusion

This technical guide has summarized the key spectroscopic properties of ε-carotene and provided generalized experimental protocols for their determination. The distinct structural feature of the ε-rings leads to a spectroscopic profile that, while sharing general characteristics with other carotenoids, is unique. Further research to obtain high-resolution, publicly available spectra of purified ε-carotene is warranted to build a more comprehensive database for this important biomolecule. The provided methodologies and biosynthetic pathway information serve as a valuable resource for scientists engaged in the analysis and application of ε-carotene.

References

An In-depth Technical Guide to the Nomenclature and Stereoisomerism of ε,ε-Carotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nomenclature and stereoisomerism of ε,ε-carotene, a member of the carotenoid family of natural pigments. A systematic explanation of the IUPAC nomenclature for carotenoids is presented, with a specific focus on the designation of ε,ε-carotene. The guide delves into the intricate stereochemical possibilities of the ε,ε-carotene molecule, including both geometric (E/Z or cis/trans) and optical isomerism, arising from its polyene chain and chiral centers within the terminal ε-rings. This document summarizes key quantitative data for ε,ε-carotene and its stereoisomers in a structured format and provides detailed experimental protocols for their extraction, separation, and characterization. To further elucidate complex relationships, signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of carotenoids.

Introduction to ε,ε-Carotene

Carotenoids are a diverse class of tetraterpenoid pigments found in plants, algae, and some bacteria and fungi.[1] They are responsible for many of the yellow, orange, and red colors seen in nature. Structurally, they are characterized by a long conjugated polyene chain, which is responsible for their light-absorbing properties.[2] ε,ε-Carotene is a specific isomer within the carotene subgroup (which contains only carbon and hydrogen) and is distinguished by the presence of two ε-rings at either end of its C40 backbone.[3] While less common in nature than its β-ring containing counterparts like β,β-carotene, ε,ε-carotene and its derivatives are found in certain plants, such as lettuce (Lactuca sativa).[4]

Nomenclature of ε,ε-Carotene

The nomenclature of carotenoids is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC).[5] The system is based on the "carotene" stem, which represents the C40 tetraterpenoid skeleton. The specific structure of the end groups of the molecule are denoted by Greek letters.

-

End Group Designation: The ε-end group refers to a cyclohexene ring with a double bond between carbons 4 and 5.

-

ε,ε-Carotene: The name ε,ε-carotene explicitly indicates that both ends of the polyene chain are terminated with an ε-ring.[3] The Greek letters are listed alphabetically, separated by a comma, and hyphenated to the stem name "carotene".[5]

-

Systematic Name: The complete IUPAC name for ε,ε-carotene is 1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene.[6]

Stereoisomerism in ε,ε-Carotene

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.[7] ε,ε-Carotene exhibits two main types of stereoisomerism: geometrical isomerism and optical isomerism.

Geometrical Isomerism (E/Z or cis/trans)

The long polyene chain of ε,ε-carotene contains multiple carbon-carbon double bonds. Restricted rotation around these double bonds leads to the possibility of geometrical isomers.

-

E (entgegen) / trans: The substituents are on opposite sides of the double bond. The all-E (all-trans) isomer is generally the most thermodynamically stable and abundant form in nature.[8]

-

Z (zusammen) / cis: The substituents are on the same side of the double bond. Z-isomers can be formed from the all-E isomer through exposure to heat, light, or certain chemical catalysts.[2][9] Common Z-isomers of carotenoids include 9-Z, 13-Z, and 15-Z.[2]

The presence of Z (cis) double bonds alters the shape of the molecule from a linear to a bent conformation. This change in shape affects the physicochemical properties of the isomers, including their UV-Visible absorption spectra. Z-isomers typically exhibit a hypsochromic (blue) shift in their maximum absorbance (λmax) and a lower extinction coefficient compared to the all-E isomer.[9][10]

Optical Isomerism (Enantiomers and Diastereomers)

The ε-rings of ε,ε-carotene each contain a chiral center at the C-6 position. This gives rise to the possibility of optical isomers.

-

Enantiomers: These are non-superimposable mirror images of each other. For ε,ε-carotene, the two enantiomeric forms are (6R,6'R)-ε,ε-carotene and (6S,6'S)-ε,ε-carotene.

-

Meso Compound: A meso compound is an achiral compound that has chiral centers. The (6R,6'S)-ε,ε-carotene isomer is a meso compound because it possesses a plane of symmetry and is therefore achiral and not optically active.

The different stereoisomers can have distinct biological activities and physicochemical properties.

Quantitative Data

The following table summarizes available quantitative data for ε,ε-carotene and its stereoisomers. Data for some isomers is limited in the scientific literature.

| Property | (6R,6'R)-ε,ε-Carotene | Other Stereoisomers | Reference(s) |

| Molecular Formula | C₄₀H₅₆ | C₄₀H₅₆ | [6] |

| Molar Mass | 536.87 g/mol | 536.87 g/mol | [6] |

| Melting Point | 190 °C | Data not readily available | [11] |

| UV-Vis λmax (in hexane) | 440 nm | Z-isomers exhibit a hypsochromic shift | [10][12] |

| Purity (commercial) | ≥95.0% (HPLC) | Data not readily available | [12] |

| Specific Rotation | Data not readily available | Data not readily available |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, separation, and characterization of ε,ε-carotene and its stereoisomers. These protocols are based on established methods for carotenoids and should be optimized for specific sample matrices.

Extraction of ε,ε-Carotene from Natural Sources

This protocol describes a general procedure for extracting carotenoids from plant material.

Materials:

-

Plant sample (e.g., lettuce leaves)

-

Acetone

-

Petroleum ether or hexane

-

Anhydrous sodium sulfate

-

Saturated NaCl solution

-

Mortar and pestle or blender

-

Separatory funnel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Homogenization: Homogenize the fresh plant material with acetone using a mortar and pestle or a blender until a uniform paste is obtained.

-

Extraction: Continue adding acetone and extracting until the residue becomes colorless.

-

Filtration: Filter the acetone extract through filter paper to remove solid debris.

-

Phase Separation: Transfer the acetone extract to a separatory funnel. Add petroleum ether and a saturated NaCl solution to facilitate phase separation.

-

Washing: Gently mix the contents and allow the layers to separate. Discard the lower aqueous layer. Wash the upper petroleum ether layer containing the carotenoids several times with distilled water to remove residual acetone.

-

Drying: Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Concentrate the dried extract to a small volume using a rotary evaporator at a temperature below 40°C.

-

Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C to prevent degradation.[13]

Separation of ε,ε-Carotene Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating complex mixtures of carotenoid isomers.

5.2.1. Separation of Geometrical Isomers (E/Z)

A C30 reversed-phase column is highly effective for separating the geometrical isomers of carotenoids.[11][14]

-

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. The exact gradient profile needs to be optimized.

-

Detection: A photodiode array (PDA) or UV-Vis detector set to the λmax of ε,ε-carotene (around 440 nm). The full spectrum from the PDA detector is useful for identifying Z-isomers by their characteristic "cis-peak" in the UV region.[9]

-

Temperature: Column temperature should be controlled, as it can affect selectivity.

5.2.2. Separation of Optical Isomers (Enantiomers)

Chiral HPLC is required to separate the enantiomers and the meso form of ε,ε-carotene.

-

Column: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often used for carotenoid enantiomer separation.[5]

-

Mobile Phase: Typically a non-polar mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol), is used. The composition of the mobile phase must be carefully optimized for resolution.

-

Detection: PDA or UV-Vis detector at the λmax of ε,ε-carotene. A circular dichroism (CD) detector can also be coupled to the HPLC system to provide information about the chirality of the separated isomers.

Characterization of ε,ε-Carotene Stereoisomers

-

UV-Visible Spectroscopy: Provides information about the chromophore of the carotenoid. The λmax and the spectral fine structure can help differentiate between E and Z isomers.[10]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the carotenoid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of carotenoid isomers, including the determination of the positions of Z double bonds and the stereochemistry at chiral centers.

-

Circular Dichroism (CD) Spectroscopy: Provides information on the stereochemistry of chiral molecules. This is particularly useful for distinguishing between the (6R,6'R) and (6S,6'S) enantiomers of ε,ε-carotene.

Synthesis of ε,ε-Carotene Stereoisomers

The total synthesis of carotenoids is a complex undertaking, often involving multiple steps. The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming the carbon-carbon double bonds of the polyene chain with high stereoselectivity.[15] The synthesis of a specific stereoisomer of ε,ε-carotene would require chiral starting materials or a chiral resolution step. A general synthetic strategy would involve the coupling of two C15 phosphonates with a central C10 dialdehyde.[15] A detailed protocol for the synthesis of a specific ε,ε-carotene stereoisomer is highly dependent on the target molecule and requires specialized knowledge in organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the nomenclature and stereoisomerism of ε,ε-carotene. A thorough understanding of these fundamental aspects is crucial for the accurate identification, quantification, and investigation of the biological functions and potential applications of this and other carotenoids. The provided experimental protocols offer a foundation for researchers to extract, separate, and characterize ε,ε-carotene stereoisomers from various sources. Further research is needed to fully elucidate the quantitative properties and biological roles of the individual stereoisomers of ε,ε-carotene.

References

- 1. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electronic and vibrational properties of carotenoids: from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lycopene ε-Cyclase in ε-Carotene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene ε-cyclase (LCYE) is a critical enzyme in the carotenoid biosynthesis pathway, marking the first committed step in the α-branch that leads to the synthesis of lutein. This guide provides an in-depth analysis of the biochemical function, genetic regulation, and experimental methodologies related to LCYE and its product, ε-carotene. By catalyzing the formation of an ε-ring at one end of the linear lycopene molecule, LCYE dictates the metabolic flux towards the production of α-carotene and subsequently lutein, a vital component for vision and overall health. Understanding the intricacies of LCYE function is paramount for the targeted metabolic engineering of crops to enhance nutritional value and for exploring potential therapeutic applications of specific carotenoids.

Introduction to Carotenoid Biosynthesis and the Role of Lycopene ε-Cyclase

Carotenoids are a diverse group of isoprenoid pigments essential for photosynthesis and photoprotection in plants and algae.[1] In humans and animals, they serve as precursors to vitamin A and act as antioxidants. The biosynthesis of carotenoids begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, phytoene.[2] A series of desaturation and isomerization reactions convert phytoene to the red-colored lycopene.

Lycopene stands at a crucial bifurcation point in the pathway.[3] Its cyclization is catalyzed by two key enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE).[4] While LCYB can add a β-ring to both ends of lycopene to form β-carotene (the precursor to zeaxanthin and violaxanthin), LCYE catalyzes the formation of a single ε-ring, producing δ-carotene (ε,ψ-carotene).[1][5] The concerted action of LCYE and LCYB is required for the synthesis of α-carotene (β,ε-carotene), which possesses one ε-ring and one β-ring.[1][2] This α-carotene is then hydroxylated to produce lutein.[6] The relative activities of LCYE and LCYB are therefore a major determinant of the ratio of β,β-carotenoids to β,ε-carotenoids in a plant tissue.[2][7]

Biochemical Mechanism of Lycopene ε-Cyclase

Lycopene ε-cyclase belongs to the family of intramolecular lyases (EC 5.5.1.18).[8] The enzyme utilizes the linear and symmetrical lycopene as its substrate.[1][5] A key characteristic of LCYE from most studied plant species, such as Arabidopsis thaliana, is its inability to add a second ε-ring to form ε,ε-carotene.[1][5] It exclusively catalyzes the formation of a single ε-ring, yielding the monocyclic δ-carotene.[1] This inherent property prevents the accumulation of ε,ε-carotenoids, which are rare in higher plants.[1]

However, some exceptions exist. For instance, the LCYE from lettuce (Lactuca sativa) can efficiently convert lycopene into the bicyclic ε-carotene.[9] In maize, in the absence of LCYB function, LCYE has been shown to produce δ-carotene, ε-carotene, and even lactucaxanthin (ε,ε-carotene-3,3'-diol).[10][11] The product specificity of LCYE is determined by critical amino acid residues within the enzyme.[10]

Genetic Regulation of Lycopene ε-Cyclase

The expression of the LCYE gene is a key regulatory point in the carotenoid pathway.[12] Studies in various plants have shown that the transcript levels of LCYE are often inversely correlated with the accumulation of β-carotene. For example, downregulation of LCYE expression through RNA interference (RNAi) in sweet potato and tomato has been shown to increase the total carotenoid content, particularly β-carotene.[13][14] Conversely, overexpression of LCYE in tomato and the microalga Chlamydomonas reinhardtii led to a significant increase in lutein production.[7][15]

The regulation of LCYE expression is complex and can be influenced by various factors, including developmental cues and environmental stresses.[12][16] For instance, in citrus fruits, the expression of εLCY decreases during maturation, favoring the production of β,β-xanthophylls.[17] Furthermore, feedback mechanisms from downstream carotenoid products can also modulate LCYE expression.[12] The promoter region and the 5' untranslated region (5'UTR) of the LCYE gene have been shown to play a role in its regulation in response to perturbations in the carotenoid pathway.[12]

Quantitative Data on Lycopene ε-Cyclase Activity and Carotenoid Content

The following tables summarize quantitative data from various studies on the impact of LCYE modulation on carotenoid composition.

Table 1: Impact of LCYE Expression on Carotenoid Content in Transgenic Organisms

| Organism | Genetic Modification | Tissue | Change in Lutein Content | Change in β-Carotene Content | Reference |

| Chlamydomonas reinhardtii | Overexpression of LCYE | Whole cells | Up to 2.6-fold increase | Slight increase | [15] |

| Tomato (Solanum lycopersicum) | RNAi silencing of LCYE | Fruit | Decrease | Increase | [14] |

| Durum Wheat (Triticum turgidum) | TILLING mutants of LCYE | Grain | - | Potential increase | [3] |

| Sweet Potato (Ipomoea batatas) | RNAi silencing of IbLCY-ε | Calli | - | Increase | [13] |

| Maize (Zea mays) | Natural variation in lcyE | Kernels | - | Highly associated with lcyE alleles | [18] |

Table 2: Carotenoid Ratios as Influenced by Lycopene Cyclase Activities

| Organism | Experimental Condition | Key Finding | Reference |

| Maize (Zea mays) | Association analysis of lcyE alleles | lcyE has a major effect on partitioning carotenoids between the α- and β-branches. | [18] |

| Tomato (Solanum lycopersicum) | Overexpression of LCYE | Relative cyclase activities are critical in determining the β-carotene/α-carotene ratio. | [7] |

| E. coli (recombinant expression) | Co-expression of TeLCYB and TeLCYE | Temperature-programmed regulation achieved α-/β-carotene stoichiometries from 1.06 to 4.71. | [19] |

Experimental Protocols

Carotenoid Extraction and Quantification by HPLC

This protocol provides a general framework for the extraction and analysis of carotenoids from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (HPLC grade), containing 0.1% Butylated hydroxytoluene (BHT)

-

Petroleum ether or hexane/ethyl acetate mixture

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C30 column and a photodiode array (PDA) detector[20][21]

-

Mobile phase solvents (e.g., methanol, methyl tert-butyl ether (MTBE), water)[20]

-

Carotenoid standards (e.g., β-carotene, lutein, lycopene)

Procedure:

-

Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powder with cold acetone (containing 0.1% BHT) repeatedly until the tissue residue is colorless.[21]

-

Pool the acetone extracts and transfer to a separatory funnel.

-

Add an equal volume of petroleum ether (or a hexane/ethyl acetate mixture) and saturated NaCl solution.

-